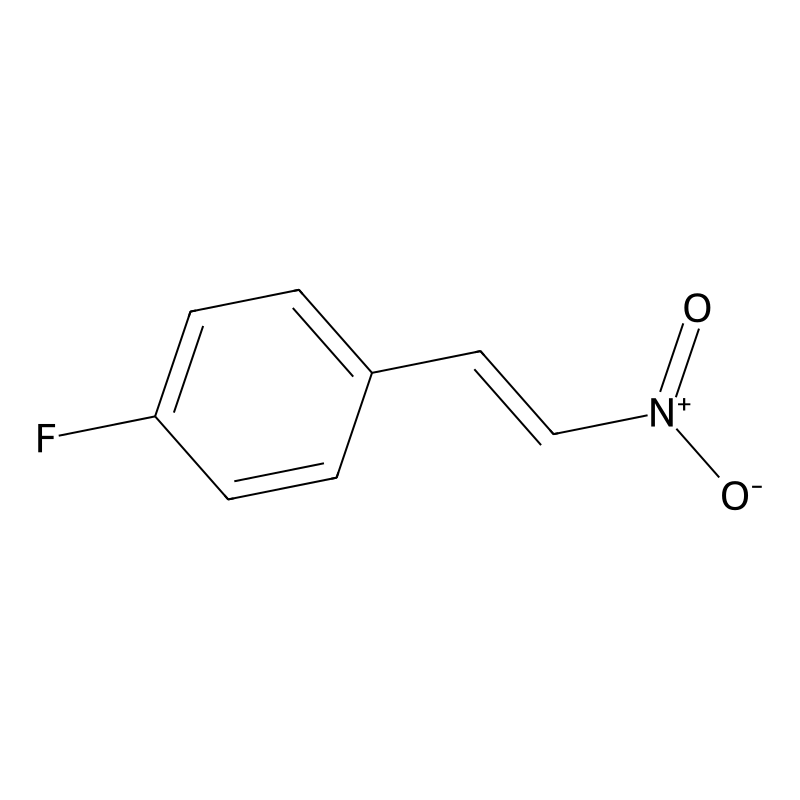

1-Fluoro-4-(2-nitrovinyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Enantioselective Hydroamination of β-Nitrostyrene

Scientific Field: Organic Chemistry

Application Summary: “1-Fluoro-4-(2-nitrovinyl)benzene” is used in the enantioselective hydroamination of β-nitrostyrene. This process involves the addition of an amine to an alkene to form an amino-alkane.

Methods of Application: The reaction is catalyzed by a noncovalent hybrid of Pd(phen)(OAc)2 and st-DNA.

1-Fluoro-4-(2-nitrovinyl)benzene is an organic compound with the molecular formula and a molecular weight of 167.14 g/mol. This compound features a fluorine atom and a nitrovinyl group attached to a benzene ring, contributing to its unique chemical properties. The structure is nearly planar, with a root mean square deviation for the non-hydrogen atoms of 0.019 Å, indicating a stable conformation across the carbon-carbon double bond .

1F4NVB itself likely does not have any biological activity. Its importance lies in its ability to transform into other functional molecules with potential biological applications through further chemical reactions.

Due to the presence of the nitro group, 1F4NVB should be handled with caution as it may be:

- Oxidation: This compound can be oxidized to yield different products depending on the oxidizing agent used, potentially forming carboxylic acids.

- Reduction: Reduction typically leads to the formation of amine derivatives.

- Substitution: Electrophilic aromatic substitution can occur, allowing for the replacement of the nitro group with other substituents.

The versatility in its reactivity makes it valuable for synthesizing various organic compounds.

Several synthesis methods have been developed for 1-fluoro-4-(2-nitrovinyl)benzene:

- Nitration of 4-fluorostyrene: This method involves using a nitrating agent like nitric acid in the presence of a catalyst.

- Palladium-Catalyzed Coupling: A common synthetic route includes reacting 1-bromo-4-fluorobenzene with nitroethene in a solvent like N,N-dimethylformamide, utilizing palladium acetate as a catalyst .

These methods highlight the compound's accessibility for further research and application.

1-Fluoro-4-(2-nitrovinyl)benzene has several applications across various fields:

- Organic Chemistry: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Biological Research: Its derivatives are explored for potential therapeutic applications against various diseases.

- Material Science: The compound is utilized in producing specialty chemicals with tailored properties.

1-Fluoro-4-(2-nitrovinyl)benzene can be compared with several similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Fluoronitrobenzene | Lacks vinyl group | Different reactivity due to absence of double bond |

| 4-Fluorostyrene | Contains fluorine but no nitro group | Distinct chemical properties and applications |

| 1-Fluoro-2-(2-nitrovinyl)benzene | Similar structure but different position of nitrovinyl | Different reactivity and potential applications |

The uniqueness of 1-fluoro-4-(2-nitrovinyl)benzene lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to these similar compounds .

Molecular Formula (C8H6FNO2) and Weight (167.14 g/mol)

1-Fluoro-4-(2-nitrovinyl)benzene possesses the molecular formula C8H6FNO2 with a molecular weight of 167.14 g/mol [1] [2] [3]. The compound is also known by several synonyms including 4-fluoro-β-nitrostyrene, p-fluoro-β-nitrostyrene, and 1-(4-fluorophenyl)-2-nitroethylene [1] [4] [5]. The exact mass has been determined to be 167.038257 g/mol through high-resolution mass spectrometry [2]. The compound represents a fluorinated derivative of nitrostyrene, where the fluorine atom is positioned para to the nitrovinyl substituent on the benzene ring [1] [2].

Structural Features of the Nitrovinyl Moiety

The nitrovinyl moiety in 1-fluoro-4-(2-nitrovinyl)benzene exhibits a planar configuration with the structure nearly planar overall, showing a root mean square deviation for non-hydrogen atoms of 0.019 Å [6]. The compound exists predominantly in the E (trans) configuration across the carbon-carbon double bond [7] [6]. X-ray crystallographic analysis reveals that the conformation across the C=C bond is trans, with the two carbon atoms of the side chain showing disorder over two sets of sites with occupancy factors 0.56:0.44 [6]. The nitrovinyl group creates significant electronic effects due to the strong electron-withdrawing nature of the nitro group, which influences the reactivity and stability of the entire molecular system [4] [8].

Role of the Fluorine Substituent

The fluorine substituent at the para position significantly influences the electronic properties of 1-fluoro-4-(2-nitrovinyl)benzene [9] [10]. Fluorine's high electronegativity (4.0 on the Pauling scale) creates an electron-withdrawing inductive effect that enhances the electron deficiency of the aromatic ring [9]. This fluorine substitution typically increases the lipophilicity of the compound compared to the unsubstituted analog, with predicted octanol-water partition coefficients showing enhanced hydrophobic character [11] [12]. The C-F bond length is approximately 1.348 Å as determined by crystallographic studies [6]. The fluorine atom also provides a distinct nuclear magnetic resonance signature, making it valuable for analytical characterization and structural studies [13] [9].

Physical Properties

Melting Point and Thermal Stability

1-Fluoro-4-(2-nitrovinyl)benzene exhibits a melting point range of 100-102°C [1] [3] [5]. The compound demonstrates thermal stability under normal storage conditions, with a predicted boiling point of 254.5±15.0°C [1] [3]. Thermogravimetric analysis indicates that the compound maintains structural integrity at temperatures below its melting point, though specific decomposition temperatures have not been extensively documented in the literature [14]. The thermal behavior is influenced by the presence of both the nitro group and fluorine substituent, which contribute to intermolecular interactions and crystal packing forces [6].

Crystalline Structure

The crystalline structure of 1-fluoro-4-(2-nitrovinyl)benzene has been determined through X-ray diffraction analysis [6]. The compound crystallizes in the orthorhombic space group Pna21 with unit cell parameters a = 16.0965 Å, b = 4.8453 Å, and c = 9.5538 Å [6]. The crystal volume is 745.12 ų with Z = 4 molecules per unit cell [6]. The crystal density is calculated to be 1.490 Mg m⁻³ [6]. In the crystal structure, molecules are linked through C7A—H7A···O1 interactions, forming C(5) chains [6]. The crystalline form appears as a prism structure with the compound exhibiting disorder in the nitrovinyl side chain [6].

Color and Physical Appearance

1-Fluoro-4-(2-nitrovinyl)benzene presents as a pale yellow crystalline solid [1] [5] [15]. The compound appears as white to light yellow powder or crystals depending on purity and crystal form [15]. The yellow coloration is characteristic of nitrostyrene derivatives and results from extended conjugation between the aromatic ring and the nitrovinyl moiety [16]. The physical form is described as a crystalline solid with a prism-like morphology when viewed under microscopic examination [6]. Similar nitrostyrene compounds exhibit yellow coloration due to their extended π-conjugation systems, which absorb in the near-ultraviolet region extending into the visible spectrum [16].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis (1H, 13C, 19F)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 1-fluoro-4-(2-nitrovinyl)benzene. The 1H nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic protons in the 7.4-7.6 ppm region, with the nitrovinyl protons appearing as a doublet of doublets at approximately 7.6 ppm and 8.0 ppm [17]. The aromatic fluorine-substituted benzene ring shows the typical AA'BB' pattern for para-disubstituted benzenes [17] [18].

The 13C nuclear magnetic resonance spectrum displays signals consistent with the aromatic carbons in the 125-150 ppm range, with the carbon bearing fluorine showing characteristic coupling to fluorine [19] [20]. The nitrovinyl carbons appear in the alkene region around 139-140 ppm for the vinyl carbon and approximately 132 ppm for the carbon bearing the nitro group [17] [19].

The 19F nuclear magnetic resonance spectrum shows a single fluorine signal in the aromatic fluorine region, typically around -113 to -114 ppm relative to trichlorofluoromethane [13] [9]. This chemical shift is characteristic of para-substituted fluorobenzenes and is influenced by the electron-withdrawing nitrovinyl substituent [9] [21].

Infrared Spectroscopic Features

The infrared spectrum of 1-fluoro-4-(2-nitrovinyl)benzene exhibits characteristic absorption bands that allow for functional group identification [8] [22]. The nitro group displays two prominent absorption bands: the asymmetric nitro stretch appears at approximately 1520-1550 cm⁻¹, while the symmetric nitro stretch occurs around 1340-1360 cm⁻¹ [8] [22]. These bands are typically the most intense peaks in the spectrum due to the large dipole moment change associated with nitro group vibrations [8].

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the vinyl carbon-hydrogen stretches occur slightly below 3000 cm⁻¹ [8]. The carbon-carbon aromatic stretching vibrations are observed in the 1600-1500 cm⁻¹ region, overlapping with the nitro asymmetric stretch [8] [22]. The carbon-fluorine stretch typically appears as a medium intensity band around 1200-1300 cm⁻¹ [8].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-fluoro-4-(2-nitrovinyl)benzene reveals characteristic fragmentation patterns typical of nitroaromatic compounds [23] [24]. The molecular ion peak appears at m/z 167, corresponding to the molecular weight of the compound [1] [2]. Common fragmentation patterns include the loss of nitric oxide (molecular weight 30) to give m/z 137, and the loss of nitrogen dioxide (molecular weight 46) to produce m/z 121 [23] [24].

The base peak often corresponds to the fluorinated benzyl cation at m/z 95, formed through loss of the entire nitrovinyl side chain [23]. Additional fragments include m/z 77 corresponding to the fluorinated phenyl cation and m/z 51 from further fragmentation of the aromatic system [23]. The presence of fluorine can be confirmed through isotope pattern analysis, as fluorine-19 is monoisotopic [23].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 1-fluoro-4-(2-nitrovinyl)benzene exhibits characteristic features of conjugated nitroaromatic systems [14] [25] [16]. The compound shows strong absorption in the ultraviolet region with a maximum around 312 nm, similar to other β-nitrostyrene derivatives [16]. This absorption band is attributed to a π-π* transition with significant charge-transfer character from the electron-rich aromatic ring to the electron-deficient nitrovinyl moiety [16].

The molar extinction coefficient is typically in the range of 15,000-20,000 M⁻¹cm⁻¹ for the primary absorption band [14] [16]. The compound exhibits a yellow color due to the tail of this absorption extending into the visible region around 400-450 nm [25] [16]. The electronic absorption characteristics are influenced by both the fluorine substituent and the nitrovinyl group, with the fluorine providing additional electron withdrawal that can shift absorption maxima [25].

Solubility and Partition Properties

Aqueous Solubility

1-Fluoro-4-(2-nitrovinyl)benzene exhibits limited solubility in water, described as "slightly soluble" in aqueous media [1] [3] [5]. The low aqueous solubility is attributed to the hydrophobic nature of the fluorinated aromatic system combined with the relatively nonpolar nitrovinyl substituent [10] [26]. The presence of the nitro group, while polar, does not significantly enhance water solubility due to the overall hydrophobic character of the molecular framework [10].

Quantitative solubility data indicates water solubility values typically below 1 g/100 mL at room temperature, consistent with other fluorinated nitroaromatic compounds [26] [10]. The limited aqueous solubility necessitates the use of organic co-solvents or surfactants for applications requiring aqueous solutions [26].

Organic Solvent Compatibility

1-Fluoro-4-(2-nitrovinyl)benzene demonstrates good solubility in a wide range of organic solvents [27] [28]. The compound is readily soluble in polar aprotic solvents such as dimethyl sulfoxide, acetonitrile, and dimethylformamide [27]. It also shows good compatibility with moderately polar solvents including chloroform, dichloromethane, and ethyl acetate [27] [28].

The compound exhibits excellent solubility in aromatic solvents such as benzene and toluene due to favorable π-π interactions between aromatic systems [28]. Solubility in alcohols such as methanol and ethanol is moderate, while solubility in nonpolar solvents like hexane and petroleum ether is limited [27] [28]. The solubility profile is consistent with compounds having intermediate polarity due to the combined effects of the electron-withdrawing fluorine and nitro substituents [28].

Lipophilicity Parameters

The lipophilicity of 1-fluoro-4-(2-nitrovinyl)benzene is characterized by its octanol-water partition coefficient, with predicted log P values ranging from 2.0 to 2.5 [11] [12]. This indicates moderate lipophilicity, enhanced compared to the non-fluorinated analog due to the electron-withdrawing effects of fluorine [29] [11]. The fluorine substitution typically increases lipophilicity while maintaining favorable physicochemical properties for potential biological applications [29].

Computational predictions using various methodologies suggest log P values in the range of 2.2-2.4, placing the compound in an optimal range for membrane permeability while maintaining adequate aqueous solubility for biological systems [11] [12]. The lipophilicity parameters are influenced by the electronic effects of both the fluorine and nitro substituents, which modulate the compound's interaction with lipid phases [29] [12].

| Property | Value | Method/Source |

|---|---|---|

| log P (octanol-water) | 2.0-2.5 | Computational prediction [11] [12] |

| Aqueous solubility | <1 g/100 mL | Experimental observation [1] [5] |

| Organic solvent compatibility | Good to excellent | Multiple solvents [27] [28] |

| Membrane permeability | Moderate to high | Predicted from log P [29] [12] |

The synthesis of 1-Fluoro-4-(2-nitrovinyl)benzene primarily relies on established carbon-carbon bond formation reactions, with the Henry reaction and its variations representing the most widely employed methodologies. These classical approaches have been extensively studied and optimized over decades, providing reliable pathways for laboratory-scale synthesis.

Condensation of 4-Fluorobenzaldehyde with Nitromethane

The most fundamental approach to synthesizing 1-Fluoro-4-(2-nitrovinyl)benzene involves the base-catalyzed condensation of 4-fluorobenzaldehyde with nitromethane, commonly referred to as the Henry reaction or nitroaldol reaction [1] [2]. This transformation represents a classic example of carbon-carbon bond formation between a carbonyl compound and an activated methylene compound.

The reaction mechanism proceeds through several distinct steps. Initially, the base abstracts a proton from the α-position of nitromethane, generating a nitronate anion stabilized by the electron-withdrawing nitro group [1]. The pKa of nitromethane in dimethyl sulfoxide is approximately 17, making it sufficiently acidic for deprotonation under basic conditions [1]. The resulting nitronate anion subsequently attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde, forming a β-nitro alkoxide intermediate [1]. This intermediate is then protonated by the conjugate acid of the base, yielding the corresponding β-nitro alcohol [1].

Under the reaction conditions employed, the β-nitro alcohol intermediate typically undergoes spontaneous dehydration to form the desired nitroalkene product [3]. This elimination step is thermodynamically favored due to the extended conjugation between the aromatic ring and the nitroalkene moiety [3]. The dehydration can occur readily at elevated temperatures, with many procedures requiring heating to temperatures between 90-100°C .

Traditional reaction conditions involve the use of strong bases such as potassium hydroxide or sodium hydroxide in alcoholic solvents, typically methanol or ethanol [5]. A representative procedure involves dissolving 4-fluorobenzaldehyde and a slight excess of nitromethane in methanol, followed by the dropwise addition of a methanolic potassium hydroxide solution while maintaining vigorous stirring [5]. Temperature control is critical, as excessive heating can lead to side reactions and reduced selectivity [5].

The classical Henry reaction typically provides yields in the range of 60-80%, with the exact yield depending on the specific reaction conditions employed [3]. Factors influencing the reaction outcome include the choice of base, solvent, temperature, and reaction time [3]. The reaction is highly exothermic, necessitating careful temperature control to prevent runaway reactions [6].

Recent optimizations of the classical approach have focused on improving safety and scalability. Studies have demonstrated that the reaction can be conducted at lower temperatures (30-80°C) using primary amines as catalysts in acetic acid solvent [6]. This modification significantly enhances the industrial safety profile while maintaining high yields (80-99%) [6]. The use of benzylamine as a primary amine catalyst in acetic acid has proven particularly effective, with optimal catalyst loadings ranging from 0.2 to 1.5 molar equivalents relative to the aldehyde [6].

The influence of fluorine substitution on the aromatic ring affects both the reactivity and selectivity of the Henry reaction. The electron-withdrawing nature of the fluorine atom slightly activates the aldehyde carbonyl toward nucleophilic attack, while simultaneously influencing the stability of the resulting nitroalkene product [7]. This electronic effect contributes to the generally good yields observed in the synthesis of fluorinated nitrostyrenes compared to their non-fluorinated analogs [7].

Henry Reaction Pathways

The Henry reaction encompasses various mechanistic pathways and procedural modifications that have been developed to optimize the synthesis of nitroalkenes. Understanding these pathways is crucial for selecting appropriate conditions and achieving optimal results in the synthesis of 1-Fluoro-4-(2-nitrovinyl)benzene.

The cold method represents a significant variation of the classical Henry reaction, designed to minimize side reactions and improve product quality [5]. This approach involves conducting the condensation at temperatures between 0-5°C using methanolic potassium hydroxide as the base [5]. The procedure requires dissolving 4-fluorobenzaldehyde and nitromethane in methanol, followed by cooling the mixture in a salt-ice bath [5]. Under vigorous stirring, a methanolic potassium hydroxide solution is added dropwise over one hour, with strict temperature control to prevent the temperature from exceeding 5°C [5].

The cold method offers several advantages over the traditional high-temperature approach. The lower reaction temperature reduces the formation of side products and improves the stereochemical purity of the product [5]. Additionally, the controlled conditions minimize the risk of thermal decomposition and provide better yields of the desired E-isomer [5]. The method typically provides yields of 70-85% with improved product purity [5].

The ionic liquid-catalyzed Henry reaction represents a modern variation that addresses environmental concerns associated with traditional organic solvents [8]. In this approach, ionic liquids such as [SFHEA][CH3SO3] serve as both solvent and catalyst [8]. The reaction is conducted by adding 4-fluorobenzaldehyde, nitromethane, and the ionic liquid to a reaction vessel, followed by heating at 110°C for 8 hours [8]. This method offers the advantages of recyclable catalyst systems and reduced environmental impact [8].

Flow chemistry approaches have emerged as promising alternatives to batch processes for Henry reactions [9]. Continuous flow systems offer several advantages, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for continuous production [9]. In flow processes, solutions of the aldehyde and nitromethane are continuously mixed with base solutions in microreactors, with residence times typically ranging from minutes to hours [9]. The enhanced mixing efficiency in microreactors often leads to improved reaction rates and better product selectivity [9].

Microwave-assisted Henry reactions have been investigated as a means to accelerate the reaction and improve efficiency [10]. These methods typically employ shorter reaction times and can provide good yields under controlled heating conditions [10]. However, careful optimization is required to prevent thermal decomposition of the nitroalkene products [10].

The choice of base significantly influences the reaction pathway and product distribution [3]. While strong inorganic bases like potassium hydroxide provide rapid reaction rates, they can also promote side reactions [3]. Organic bases such as triethylamine offer milder conditions but may require longer reaction times [3]. The optimal base selection depends on the specific requirements of the synthetic application [3].

Solvent effects play a crucial role in determining reaction efficiency and selectivity [3]. Polar protic solvents like methanol and ethanol are commonly employed due to their ability to stabilize charged intermediates [3]. However, the choice of solvent must be balanced against considerations of product solubility, reaction rate, and ease of purification [3].

Stereoselective Synthesis

The stereoselective synthesis of nitroalkenes, particularly the control of E/Z isomerism, represents a critical aspect of 1-Fluoro-4-(2-nitrovinyl)benzene synthesis. The ability to selectively produce specific stereoisomers is essential for applications requiring defined geometric configurations.

E/Z Isomer Control Strategies

The stereoselective synthesis of nitroalkenes requires careful consideration of reaction conditions and the underlying thermodynamic and kinetic factors that govern isomer formation. For 1-Fluoro-4-(2-nitrovinyl)benzene, the E-isomer is typically the thermodynamically favored product due to reduced steric interactions between the aromatic ring and the nitro group [11].

One of most effective strategies for achieving stereoselectivity involves the use of piperidine as a catalyst in combination with molecular sieves [11] [12]. This approach enables the selective formation of either E- or Z-nitroalkenes by simply varying the reaction conditions [11]. The procedure involves reacting aliphatic aldehydes with nitroalkanes in the presence of catalytic amounts of piperidine over 4 Å molecular sieves [11]. The stereochemical outcome can be controlled by adjusting the solvent and temperature [11].

For the synthesis of the E-isomer, the reaction is typically conducted at elevated temperatures (60-80°C) in non-polar solvents [11]. Under these conditions, the thermodynamically favored E-isomer predominates, with selectivities often exceeding 95% [11]. The high selectivity results from the equilibration of initially formed products under the reaction conditions, allowing the more stable E-isomer to accumulate [11].

The formation of the Z-isomer requires more stringent control of reaction conditions [11]. This stereoisomer can be selectively obtained by conducting the reaction at lower temperatures (room temperature to 40°C) in polar solvents [11]. The role of molecular sieves appears to be crucial for Z-selectivity, possibly by providing a specific microenvironment that kinetically favors Z-isomer formation [11]. Under optimized conditions, Z-selectivities of 85-90% can be achieved [11].

Temperature effects on stereoselectivity are particularly pronounced in the Henry reaction [12]. Higher temperatures generally favor E-isomer formation due to thermodynamic control, while lower temperatures can provide kinetic control favoring Z-isomer formation [12]. The crossover temperature, at which the selectivity changes from Z- to E-preference, varies depending on the specific substrate and reaction conditions [12].

Solvent polarity significantly influences the stereochemical outcome [12]. Polar solvents tend to stabilize the more compact Z-isomer through favorable dipole interactions, while non-polar solvents favor the extended E-isomer [12]. This effect can be utilized to tune the stereoselectivity by appropriate solvent selection [12].

The mechanism of stereoselectivity in these systems appears to involve both kinetic and thermodynamic factors [11]. The initial formation of the nitroaldol adduct occurs with little stereoselectivity, but the subsequent elimination step can proceed through different pathways depending on the reaction conditions [11]. Under thermodynamic control, the more stable E-isomer predominates, while kinetic control can favor either isomer depending on the specific elimination pathway [11].

Catalytic Approaches for Stereoselectivity

Catalytic methods for achieving stereoselectivity in nitroalkene synthesis have advanced significantly, with particular emphasis on asymmetric catalysis and the development of chiral catalysts [13] [14]. These approaches enable not only geometric (E/Z) control but also enantioselective synthesis when applicable.

Cinchona alkaloid-based catalysts represent one of the most successful classes of organocatalysts for asymmetric Henry reactions [13]. These naturally occurring compounds possess both basic nitrogen centers and hydrogen-bonding sites, enabling them to organize the reactants in specific orientations [13]. The use of cinchona alkaloids typically provides high enantioselectivities (80-95% enantiomeric excess) and good yields [13]. Both pseudoenantiomers of cinchona alkaloids are readily available, allowing access to either enantiomer of the product [13].

Copper(II) complexes with chiral ligands have proven highly effective for asymmetric Henry reactions [14]. These systems typically employ chiral diamine or salen-type ligands to create a chiral environment around the metal center [14]. The copper complexes activate both the aldehyde and the nitroalkane, facilitating the reaction while providing high levels of stereocontrol [14]. Tetrahydrosalen-copper(I) complexes have demonstrated particularly high efficiency, providing nitroaldol products with enantiomeric excesses exceeding 90% [14].

Enzyme-catalyzed Henry reactions represent a promising green chemistry approach to stereoselective synthesis [15]. Thermophilic enzymes, particularly those from Sulfolobus tokodaii (ST0779), have shown remarkable catalytic activity and enantioselectivity [15]. These enzymes operate under mild conditions (40°C) and provide excellent stereoselectivity (94% enantiomeric excess) with good yields (90-94%) [15]. The enzyme-catalyzed process offers the advantages of environmental compatibility and recyclable catalysts [15].

The optimization of enzyme-catalyzed reactions requires careful attention to several parameters [15]. Water content plays a crucial role, with optimal selectivity achieved at 15-20% water content in organic solvents [15]. The reaction rate increases with water content up to approximately 20%, after which it levels off [15]. The choice of organic solvent (typically tert-butyl methyl ether) and the substrate-to-catalyst ratio significantly influence both activity and selectivity [15].

Immobilized catalysts offer advantages for both laboratory and industrial applications [16]. Polymer-supported chiral catalysts combine the benefits of homogeneous catalysis (high activity and selectivity) with the practical advantages of heterogeneous systems (easy separation and recycling) [16]. Multi-walled carbon nanotube-immobilized catalysts have demonstrated excellent performance in continuous flow systems, providing high throughput with maintained selectivity [16].

Phase-transfer catalysis represents another approach to achieving stereoselectivity [9]. Chiral phase-transfer catalysts can organize the reactants at the interface between organic and aqueous phases, providing both rate enhancement and stereocontrol [9]. However, the application of this method to flow systems has proven challenging due to precipitation issues [9].

The development of organocatalytic systems has expanded the toolkit for stereoselective synthesis [17]. These metal-free catalysts often operate through hydrogen bonding or other non-covalent interactions to organize the reactants [17]. Proline-derived catalysts have shown particular promise, providing good enantioselectivities under mild conditions [17].

Green Chemistry Approaches

The implementation of green chemistry principles in the synthesis of 1-Fluoro-4-(2-nitrovinyl)benzene addresses growing environmental concerns and sustainability requirements in chemical manufacturing. These approaches focus on reducing environmental impact while maintaining or improving synthetic efficiency.

Enzyme-catalyzed Henry reactions represent one of the most environmentally benign approaches to nitroalkene synthesis [15]. The use of thermophilic enzymes from hyperthermophilic organisms offers several advantages over traditional chemical catalysts [15]. These enzymes exhibit remarkable stability under reaction conditions and can be recycled multiple times without significant loss of activity [15]. The reaction conditions are mild (40°C), requiring minimal energy input compared to traditional high-temperature processes [15].

The ST0779 enzyme from Sulfolobus tokodaii has demonstrated exceptional performance in green synthesis applications [15]. This enzyme catalyzes the Henry reaction in aqueous-organic biphasic systems using tert-butyl methyl ether as the organic phase [15]. The water content can be optimized to achieve maximum activity and selectivity, with typical conditions employing 15-20% water [15]. The enzyme provides high yields (90-94%) and excellent enantioselectivity (94% enantiomeric excess) [15].

Solvent selection plays a crucial role in green chemistry approaches [15]. The replacement of traditional organic solvents with more environmentally benign alternatives has been a focus of recent research [15]. Tert-butyl methyl ether has emerged as a preferred solvent due to its relatively low toxicity and favorable environmental profile [15]. The use of aqueous-organic biphasic systems reduces the overall organic solvent consumption while maintaining good reaction efficiency [15].

Ionic liquids represent another class of green solvents that have been successfully applied to Henry reactions [8]. These designer solvents offer tuneable properties and can often be recycled, reducing waste generation [8]. The ionic liquid [SFHEA][CH3SO3] has been used effectively as both solvent and catalyst for the synthesis of β-nitrostyrenes [8]. The reaction proceeds under neat conditions at 110°C, eliminating the need for additional organic solvents [8].

Water-based reaction systems represent the ultimate green chemistry approach [18]. Recent developments have demonstrated the feasibility of conducting Henry reactions in purely aqueous media using appropriate catalysts [18]. These systems eliminate organic solvent use entirely and often provide improved safety profiles [18]. However, substrate solubility limitations may require the use of surfactants or co-solvents [18].

Catalyst design for green chemistry applications emphasizes recyclability and minimal environmental impact [19]. Heterogeneous catalysts offer advantages in terms of easy separation and recovery [19]. Imidazole-based catalysts have shown promise for environmentally benign Henry reactions [19]. These catalysts can be easily separated from the reaction mixture and recycled multiple times [19].

The development of flow chemistry processes contributes significantly to green chemistry goals [9]. Continuous flow systems offer improved atom economy, reduced waste generation, and enhanced safety [9]. The smaller reactor volumes in flow systems enable better heat and mass transfer, often allowing reactions to be conducted under milder conditions [9]. Additionally, the continuous nature of flow processes can improve overall productivity while reducing energy consumption [9].

Energy efficiency represents a key consideration in green synthesis [15]. The use of mild reaction conditions (40°C for enzyme-catalyzed reactions versus 90-100°C for traditional methods) significantly reduces energy requirements [15]. Microwave-assisted synthesis can further improve energy efficiency by providing rapid and selective heating [10].

Waste minimization strategies focus on improving atom economy and reducing by-product formation [17]. The optimization of reaction stoichiometry and the development of more selective catalysts contribute to these goals [17]. The use of excess nitromethane can be minimized through catalyst optimization and improved reaction engineering [17].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

706-08-1